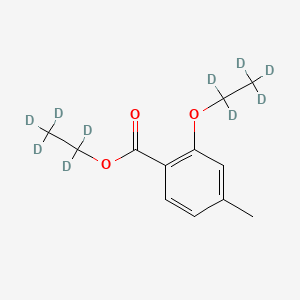
Ethyl 2-Ethoxy-4-methylbenzoate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Ethoxy-4-methylbenzoate-d10 is a deuterated compound with the molecular formula C12H6D10O3 and a molecular weight of 218.31 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics . The deuterium labeling makes it a valuable tool for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Ethoxy-4-methylbenzoate-d10 typically involves the deuteration of Ethyl 2-Ethoxy-4-methylbenzoateOne common method for deuteration is the use of deuterated reagents in the presence of a catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are designed to produce high-purity deuterated compounds in bulk quantities. The use of advanced reactors and catalysts ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Ethoxy-4-methylbenzoate-d10 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-Ethoxy-4-methylbenzoate-d10 has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-Ethoxy-4-methylbenzoate-d10 involves its interaction with molecular targets through its functional groups. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it an ideal tracer in metabolic studies. The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Ethoxy-4-methylbenzoate: The non-deuterated version of the compound, used in similar applications but with different NMR properties.
Ethyl 4-methylbenzoate: A related compound with a simpler structure, used in organic synthesis and as a flavoring agent.
Methyl 2-Ethoxy-4-methylbenzoate: A similar ester with a methyl group instead of an ethyl group, used in fragrance and flavor industries.
Uniqueness
Ethyl 2-Ethoxy-4-methylbenzoate-d10 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like NMR spectroscopy. The deuterium atoms enhance the stability and resistance to metabolic degradation, making it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
218.31 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI Key |
PQLJVFJXXWBUPR-IZUSZFKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)

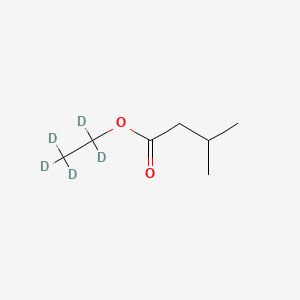
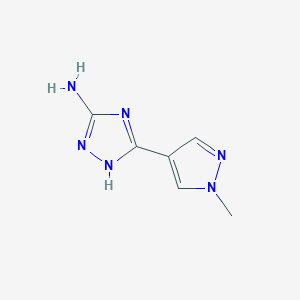
![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)

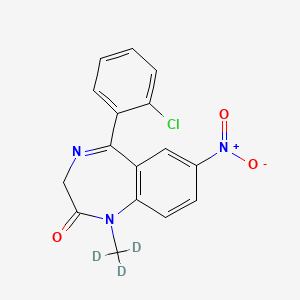
![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)

amine hydrochloride](/img/structure/B13447911.png)
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
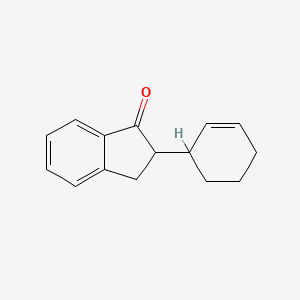
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
